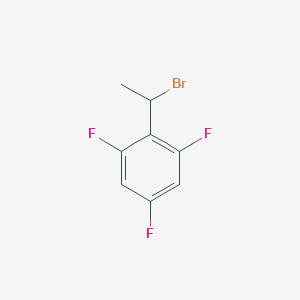

2-(1-bromoethyl)-1,3,5-trifluorobenzene

CAS No.: 1249586-74-0

Cat. No.: VC2939300

Molecular Formula: C8H6BrF3

Molecular Weight: 239.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249586-74-0 |

|---|---|

| Molecular Formula | C8H6BrF3 |

| Molecular Weight | 239.03 g/mol |

| IUPAC Name | 2-(1-bromoethyl)-1,3,5-trifluorobenzene |

| Standard InChI | InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3 |

| Standard InChI Key | QVJZQPICUDKELK-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=C(C=C1F)F)F)Br |

| Canonical SMILES | CC(C1=C(C=C(C=C1F)F)F)Br |

Introduction

2-(1-Bromoethyl)-1,3,5-trifluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with both trifluoromethyl and bromoethyl groups. This compound is notable for its unique chemical properties and potential applications in organic synthesis and pharmaceutical research .

Synthesis Methods

The synthesis of 2-(1-bromoethyl)-1,3,5-trifluorobenzene typically involves the bromination of trifluorotoluene or related compounds, followed by a substitution reaction with ethylene bromide. Industrial-scale production often utilizes continuous flow reactors to enhance efficiency and product consistency.

Synthetic Routes

| Method | Starting Material | Conditions | Yield |

|---|---|---|---|

| Bromination | Trifluorotoluene | High temperature, catalyst | Variable |

| Substitution | Ethylene bromide | Mild conditions, catalyst | High |

Chemical Reactions and Applications

2-(1-Bromoethyl)-1,3,5-trifluorobenzene engages in various chemical reactions, making it a versatile intermediate in organic synthesis. Its applications span across pharmaceutical research, where it is used in the preparation of complex molecules and materials.

Types of Reactions

-

Nucleophilic Substitution: The bromoethyl group can undergo substitution reactions with nucleophiles.

-

Cross-Coupling Reactions: Useful for forming carbon-carbon bonds with other organic molecules.

Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecules |

| Pharmaceutical Research | Potential in drug development |

Mechanism of Action

-

Enzyme Inhibition: Potential to inhibit specific enzymes due to its chemical structure.

-

Receptor Binding: Can interact with biological receptors, influencing cellular responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume